![molecular formula C51H50N6O12 B14663927 2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate] CAS No. 38353-81-0](/img/structure/B14663927.png)
2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and carbamic acid derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Carbamic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Phenyl carbamates: These compounds have a phenyl group attached to the carbamate moiety, similar to the compound .
Uniqueness
Carbamic acid, (4-methyl-3-((phenoxycarbonyl)amino)phenyl)-, 2-ethyl-2-(((((4-methyl-3-((phenoxycarbonyl)amino)phenyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl ester is unique due to its specific combination of functional groups and the resulting properties
属性
CAS 编号 |
38353-81-0 |
|---|---|
分子式 |
C51H50N6O12 |
分子量 |
939.0 g/mol |
IUPAC 名称 |
phenyl N-[5-[2,2-bis[[4-methyl-3-(phenoxycarbonylamino)phenyl]carbamoyloxymethyl]butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C51H50N6O12/c1-5-51(30-64-45(58)52-36-24-21-33(2)42(27-36)55-48(61)67-39-15-9-6-10-16-39,31-65-46(59)53-37-25-22-34(3)43(28-37)56-49(62)68-40-17-11-7-12-18-40)32-66-47(60)54-38-26-23-35(4)44(29-38)57-50(63)69-41-19-13-8-14-20-41/h6-29H,5,30-32H2,1-4H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63) |
InChI 键 |
VXLGXABNMKFVOG-UHFFFAOYSA-N |
规范 SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)NC(=O)OC2=CC=CC=C2)(COC(=O)NC3=CC(=C(C=C3)C)NC(=O)OC4=CC=CC=C4)COC(=O)NC5=CC(=C(C=C5)C)NC(=O)OC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


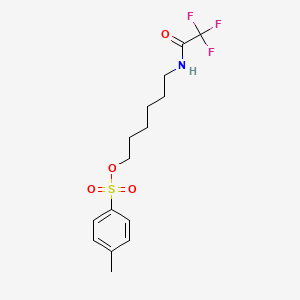
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
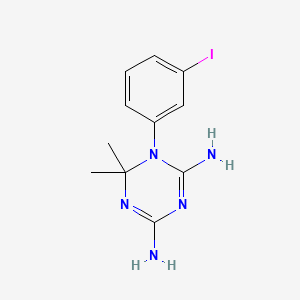
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
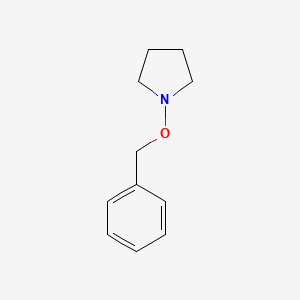
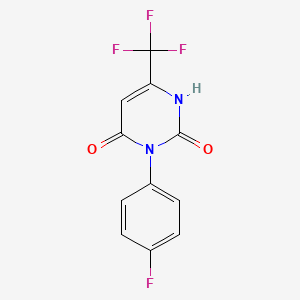
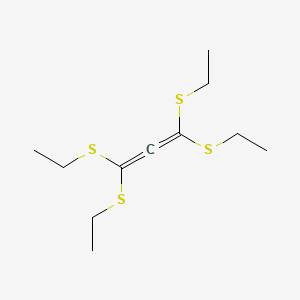
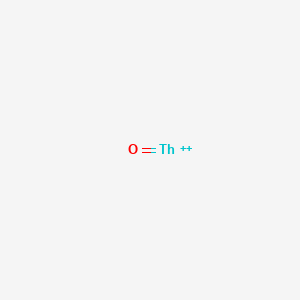
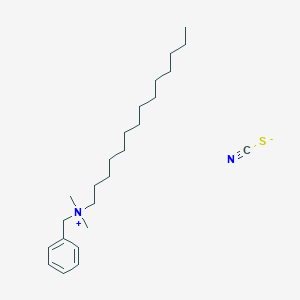

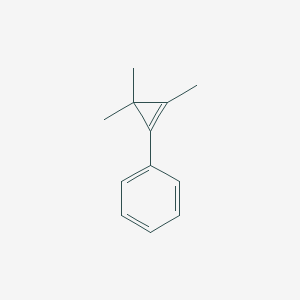


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
